REACTION_CXSMILES
|
[CH:1]1([C:12]([O:14]C)=[O:13])[CH:3]([C:4]([O:6]C)=[O:5])[CH:2]1[C:8]([O:10]C)=[O:9].[OH-].[Na+].Cl>CO>[CH:2]1([C:8]([OH:10])=[O:9])[CH:3]([C:4]([OH:6])=[O:5])[CH:1]1[C:12]([OH:14])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C1(C(C1C(=O)OC)C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling the reaction product
|
Type
|
CONCENTRATION
|
Details
|
concentrating the reaction solution
|
Type
|
ADDITION
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Details
|
adding acetone (200 ml) to the concentrated residue
|
Type
|
TEMPERATURE
|
Details
|
heating the mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtering off the precipitate
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C1C(=O)O)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 91.9 mmol | |
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |